

# solubility and dissociation constant of picloram acid and salts

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## Compound of Interest

Compound Name: *Picloram*

Cat. No.: *B1677784*

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An In-depth Technical Guide on the Solubility and Dissociation Constant of **Picloram** Acid and Salts

## Introduction

**Picloram** (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a persistent, systemic herbicide effective for controlling a wide range of broadleaf weeds, vines, and woody plants.<sup>[1][2]</sup> Its efficacy and environmental fate—particularly its mobility in soil and water—are profoundly influenced by its physicochemical properties.<sup>[1][3]</sup> Two of the most critical parameters governing its behavior are its acid dissociation constant (pKa) and the solubility of both its acidic form and its various salt formulations.

This guide provides a detailed overview of these properties, presenting quantitative data, experimental methodologies for their determination, and a logical representation of the acid-base equilibrium. The information is intended for researchers, environmental scientists, and professionals involved in the development and assessment of agricultural chemicals.

## Dissociation Constant (pKa) of Picloram Acid

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **picloram**, the pKa value indicates the pH at which the protonated (acidic) and deprotonated (anionic) forms are present in equal concentrations. With a pKa of approximately 2.3, **picloram** is considered a relatively strong acid.<sup>[3][4][5]</sup> This low pKa value signifies that in most environmental and biological systems (typically pH 5 to 9), **picloram** will exist almost entirely in

its anionic form.[3][4] This anionic form is more water-soluble and less likely to adsorb to soil particles compared to the neutral form, contributing to its high mobility and potential for leaching.[1][3][4]

Parameter	Value	Temperature	Source(s)
pKa of Picloram Acid	2.3	22 °C	[3][4][5]
1.8	25 °C	[2]	

## Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of weak acids and bases.[6][7][8] The procedure involves titrating a solution of the compound with a standardized solution of a strong base while monitoring the pH.

### 1. Preparation and Setup:

- A precise amount of **picloram** acid is dissolved in a suitable solvent, often a co-solvent mixture like acetonitrile/water or methanol/water, especially for compounds with limited water solubility.[7][9]
- The solution is placed in a temperature-controlled vessel, typically at 25 °C.[7][9]
- A calibrated pH electrode connected to a potentiometer is immersed in the solution.[10]
- The system is placed on a magnetic stirrer to ensure homogeneity.[10]

### 2. Titration:

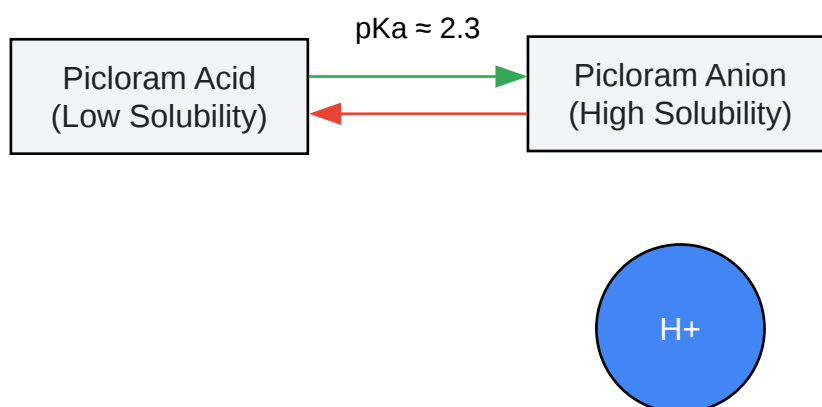
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the **picloram** solution in small, precise increments using a burette.[10]
- After each addition of the titrant, the solution is allowed to reach equilibrium, and the corresponding pH is recorded.[10]

### 3. Data Analysis:

- The collected data (volume of titrant added vs. pH) is plotted to generate a titration curve.
- The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the inflection point on the first derivative of the titration curve.[6]
- Specialized software can be used to fit the titration data and calculate a precise pKa value.[9]

## Visualization of Picloram Acid-Base Equilibrium

The following diagram illustrates the dissociation of **picloram** acid into its conjugate base (anion) and a proton, an equilibrium governed by its pKa.



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**Picloram** acid-base equilibrium.

## Solubility of Picloram Acid and its Salts

The solubility of **picloram** is highly dependent on its chemical form (acid vs. salt) and the properties of the solvent, such as pH. **Picloram** acid has low water solubility, while its salts, such as potassium **picloram** and tri-iso-propanolamine **picloram**, are highly soluble in water.[3][5] This is a key reason why commercial formulations often use the salt form to facilitate its application as a soluble concentrate.[5][11] The isooctyl ester form, in contrast, has very low water solubility.[3]

## Quantitative Solubility Data

Compound	Solvent	Temperature	Solubility	Source(s)
Picloram Acid	Water	25 °C	430 mg/L	[1][11][12]
Water	20 °C	488 mg/L (at pH 7)	[2]	
Water	20 °C	520 - 560 mg/L	[3][5]	
Acetone	25 °C	19,800 mg/L	[12]	
Ethanol	25 °C	10,500 mg/L	[12]	
Isopropanol	25 °C	5,500 mg/L	[12]	
Dichloromethane	25 °C	600 mg/L	[12]	
Picloram Potassium Salt	Water	20 °C	530,000 mg/L (458,000 mg/L as a.e.)	[5]
Water	20 °C	740,000 mg/L	[3]	
Picloram Tri-isopropanolamine Salt	Water	20 °C	>675,000 mg/L (>377,000 mg/L as a.e.)	[5]
Picloram Isooctyl Ester	Water	Not Stated	0.23 mg/L	[3]
*a.e. = acid equivalents, expressed as picloram acid.				

## Experimental Protocol: Determination of Solubility by Shake-Flask Method

The shake-flask method (e.g., OECD Guideline 105) is a standard procedure for determining the water solubility of chemical substances.[5]

### 1. Principle:

- The method involves equilibrating a surplus amount of the test substance (**picloram** acid or its salt) with a known volume of water at a specific temperature.

### 2. Procedure:

- An excess amount of the **picloram** compound is added to a flask containing purified water.
- The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature (e.g., 20 °C or 25 °C) for a sufficient period to allow the system to reach equilibrium.<sup>[5]</sup> This can take 24 hours or longer.
- Preliminary tests are often run to determine the time required to reach equilibrium.

### 3. Sample Analysis:

- After equilibration, the mixture is allowed to stand to let undissolved material settle.
- The saturated solution is then separated from the excess solid, typically by centrifugation or filtration, ensuring no solid particles are carried over.<sup>[5]</sup>
- The concentration of **picloram** in the clear aqueous phase is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.<sup>[5][13][14]</sup>
- The analysis is repeated until successive measurements show a consistent concentration, confirming that equilibrium was achieved.

## Conclusion

The physicochemical properties of **picloram**—specifically its low pKa and the high water solubility of its salt forms—are fundamental to its formulation and environmental behavior. The pKa of ~2.3 ensures that **picloram** exists predominantly as a soluble anion in soil and water, which facilitates its uptake by plants but also makes it prone to leaching and off-site movement. The significant difference in solubility between **picloram** acid and its salts underscores the importance of formulation in creating effective and applicable herbicide products. The standardized experimental protocols outlined in this guide, such as potentiometric titration and

the shake-flask method, are crucial for generating the reliable data needed for comprehensive risk assessment and environmental modeling.

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